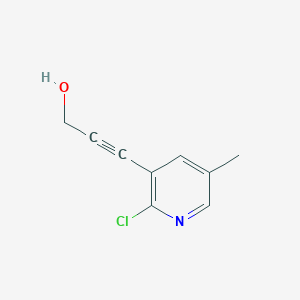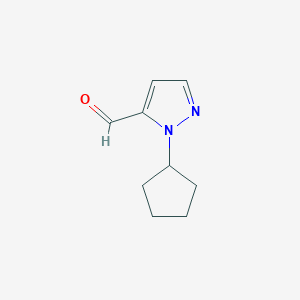
3-(2-氯-5-甲基吡啶-3-基)丙-2-炔-1-醇
描述
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the empirical formula C9H8ClNO . Its molecular weight is 181.62 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cnc (Cl)c (c1)C#CCO . This indicates that the molecule contains a chloro-methylpyridinyl group attached to a prop-2-yn-1-ol group.
科学研究应用
在药物开发和药理学中的应用对类似化合物的研究通常集中于它们在药物开发中的潜在药理作用和应用。例如,对绿原酸(一种酚类化合物)的研究突出了其多样的生物和药理作用,包括抗氧化、抗菌和抗炎特性,这可能与具有相似官能团或化学结构的化合物相关(Naveed等人,2018)。这些特性可能表明具有相似化学特征的化合物的潜在研究领域。
环境影响和毒理学另一个感兴趣的领域可能是化学化合物的环境影响和毒理学,其中研究旨在了解其行为、降解和在各种环境背景下的潜在毒性作用。在化学物质商业化使用之前,评估其安全性和监管合规性至关重要。对毒死蜱毒理学的综述,重点关注人类接触和神经发育效应,体现了此类研究的重要性(Eaton等人,2008)。
合成和化学相互作用对特定化合物合成和化学相互作用的研究是其在各个领域应用的基础。了解合成途径、化学稳定性和反应性能够开发新材料、药物或化学工艺。对杂环化合物(如氰基吡啶)的合成和应用的研究表明了这一研究领域的重要性,这些化合物表现出广泛的生物活性(Ghosh等人,2015)。
安全和危害
This compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
作用机制
- The primary target of this compound is thrombin , a serine protease involved in blood coagulation. Thrombin cleaves bonds after arginine (Arg) and lysine (Lys), converting fibrinogen to fibrin and activating factors V, VII, VIII, XIII, and protein C (when complexed with thrombomodulin) .
Target of Action
Mode of Action
- 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby disrupting the clotting cascade. Additionally, this compound may exhibit partial agonism at the serotonin 5-HT1A receptor, contributing to its antidepressant properties .
生化分析
Biochemical Properties
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily driven by its ability to form hydrogen bonds and participate in hydrophobic interactions. These interactions can modulate enzyme activity, protein folding, and stability .
Cellular Effects
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential .
Subcellular Localization
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, affecting its overall biological effects .
属性
IUPAC Name |
3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEMVFQKOZYKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673579 | |
| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-49-3 | |
| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)

![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)


